Home > Products > Building Blocks P15299 > 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- - 130925-67-6

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-

Catalog Number: EVT-1750324
CAS Number: 130925-67-6
Molecular Formula: C17H12N4O
Molecular Weight: 288.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

  • Compound Description: This class of compounds serves as a central scaffold for developing novel antiangiogenic agents. Researchers explored various thioether derivatives of this scaffold by substituting different groups at the 6-position. []
  • Relevance: This compound class shares the core pyrazolo[3,4-d]pyrimidin-4(5H)-one structure with 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-. The key difference lies in the presence of a thioxo group at the 6-position and a dihydro ring system instead of the phenyl substitutions in the target compound. []

1,5-Diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

  • Compound Description: This series of compounds was investigated for its anti-proliferative activity against various cancer cell lines. Notably, compounds with aminoguanidino or guanidino substituents at the 6-position showed promising activity against RKO colon cancer cells. []
  • Relevance: This class is directly related to 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- by sharing the 1,5-diphenyl and pyrazolo[3,4-d]pyrimidin-4(5H)-one core structure. The variation lies in the different substituents explored at the 6-position. []

6-Amino-3-alkylthio-1,5-dihydro-1-phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their fungicidal activity. []

1-Aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-ones

  • Compound Description: This group of compounds, particularly 1-(4-bromophenyl)- and 1-(2-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, were synthesized and investigated for potential anticonvulsant activity. []
  • Relevance: These compounds are structurally similar to 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-, sharing the core pyrazolo[3,4-d]pyrimidine-4-one structure. The difference lies in the presence of a single aryl group at position 1 instead of the diphenyl substitution in the target compound. []

6-(4-Fluorobenzylamino)-3-methylthio-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This specific compound's crystal structure was determined by X-ray analysis. []
  • Relevance: This compound is closely related to 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-, sharing the 1,5-diphenyl and pyrazolo[3,4-d]pyrimidin-4(5H)-one core structure. The main difference is the presence of a 4-fluorobenzylamino group at position 6 and a methylthio group at position 3. []
Overview

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique bicyclic structure, which includes both pyrazole and pyrimidine rings. The compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Source

The chemical can be sourced from various chemical suppliers and databases such as MolPort, PubChem, and ChemSpider. These platforms provide detailed information regarding its synthesis, properties, and potential applications in research and industry .

Classification

4H-Pyrazolo[3,4-d]pyrimidin-4-one falls under the category of nitrogen-containing heterocycles. It is classified based on its structure as a pyrazolopyrimidine derivative. The compound's CAS number is 1085-91-2, which is used for identification in chemical databases .

Synthesis Analysis

Methods

The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: These reactions often involve the condensation of appropriate precursors containing both pyrazole and pyrimidine functionalities.
  2. Hydrogenation: The dihydro form can be obtained through hydrogenation of the corresponding pyrazolo[3,4-d]pyrimidine derivatives.
  3. Functional Group Transformations: Various functional groups can be introduced or modified to yield the desired diphenyl structure.

Technical Details

The synthesis may require specific catalysts and reaction conditions such as temperature control and solvent choice to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula for 4H-Pyrazolo[3,4-d]pyrimidin-4-one is C18H16N4O. The structure features:

  • A pyrazole ring fused to a pyrimidine ring.
  • Two phenyl groups attached at the 1 and 6 positions of the pyrazolo ring.

Data

Key structural data includes:

  • Molecular Weight: Approximately 312.35 g/mol.
  • SMILES Notation: Cc1ccc(cc1)N2C(=O)c1ncnc2c1ccccc1.
  • InChI Key: A unique identifier that provides a way to encode the molecular structure .
Chemical Reactions Analysis

Reactions

4H-Pyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the ring can act as nucleophiles in substitution reactions.
  2. Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
  3. Condensation Reactions: It can react with aldehydes or ketones to form higher-order compounds.

Technical Details

These reactions are typically influenced by factors such as pH, temperature, and solvent system used during the reaction process .

Mechanism of Action

Process

The mechanism of action for compounds like 4H-Pyrazolo[3,4-d]pyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors. The specific pathways may vary based on the substituents present on the core structure.

Data

Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically ranges from 150°C to 160°C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from various studies indicate that these properties contribute to its usability in synthetic organic chemistry .

Applications

Scientific Uses

4H-Pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

  1. Drug Development: Investigated for potential therapeutic effects against cancer and inflammatory diseases.
  2. Biochemical Research: Used as a tool compound to study enzyme inhibition mechanisms.
  3. Material Science: Explored for use in developing novel materials due to its unique electronic properties.

Research continues to explore new applications based on its structural versatility and biological activity .

Introduction to 4H-Pyrazolo[3,4-d]pyrimidin-4-one Scaffold in Medicinal Chemistry

The 4H-pyrazolo[3,4-d]pyrimidin-4-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that serves as a purine isostere. This core structure exhibits remarkable versatility in drug design, particularly for targeting kinase-driven pathologies. The specific 1,5-dihydro-1,6-diphenyl derivative features phenyl substituents at the N1 and C6 positions, strategically positioned to exploit hydrophobic regions in target binding sites. Its molecular framework combines planarity with hydrogen-bonding capabilities, enabling both π-stacking interactions and directional contacts with biomolecular targets.

Table 1: Fundamental Physicochemical Properties of the 1,6-Diphenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one Scaffold

PropertyValueSignificance
Molecular formulaC₁₇H₁₂N₄OIndicates aromatic character and nitrogen-rich core
Molecular weight288.31 g/molFalls within optimal range for drug-like molecules
Calculated LogP~3.2Suggests moderate lipophilicity
Hydrogen bond acceptors3Facilitates target binding via H-bond interactions
Hydrogen bond donors1 (pyrimidinone NH)Critical for hinge region recognition in kinases
Aromatic rings3Enables extensive π-system stacking interactions

Historical Evolution of Pyrazolo[3,4-d]pyrimidinone Derivatives in Drug Discovery

The medicinal exploration of pyrazolo[3,4-d]pyrimidinones spans over five decades, with significant milestones marking their development:

  • 1960s-1980s: Early research identified the scaffold's inherent bioisosteric relationship with purines. Initial synthetic efforts focused on unsubstituted derivatives, revealing modest xanthine oxidase inhibitory activity. The discovery of PP1 and PP2 in the 1990s as Src family kinase inhibitors demonstrated the scaffold's potential for targeted therapies [1] [3].

  • Kinase Inhibitor Revolution (2000s): The approval of imatinib in 2001 catalysed intense interest in ATP-competitive kinase inhibitors. Researchers recognized pyrazolo[3,4-d]pyrimidinones as ideal adenine mimetics due to their ability to replicate purine binding geometry without metabolic instability concerns. This period witnessed systematic exploration of C4 and C6 substitutions to modulate kinase selectivity [1] [9].

  • Clinical Advancements: Ibrutinib's 2013 FDA approval as a Bruton's tyrosine kinase (BTK) inhibitor validated the pharmaceutical relevance of pyrazolo[3,4-d]pyrimidine cores. Subsequent clinical candidates featuring this scaffold include sapanisertib (mTOR inhibitor), parsaclisib (PI3Kδ inhibitor), and umbralisib (dual PI3Kδ/CK1ε inhibitor), collectively demonstrating therapeutic utility across hematological malignancies and solid tumors [1].

  • Recent Innovations (2020s): Contemporary research focuses on multitargeted inhibitors and overcoming resistance mutations. Compounds featuring 1,6-diaryl substitutions have emerged as particularly promising, with several demonstrating low-nanomolar potency against clinically relevant oncokinases [9].

Table 2: Evolution of Key Pyrazolo[3,4-d]pyrimidinone-Based Therapeutic Agents

EraRepresentative CompoundKey AdvancementPrimary Target
1996PP1/PP2First identified kinase inhibitors of scaffoldSrc family kinases
2013IbrutinibFirst FDA-approved derivative (irreversible binder)BTK
2015-2020Sapanisertib (MLN0128)Potent dual mTORC1/2 inhibitionmTOR
2020-PresentSI388/SI306 derivativesOptimized 1,6-diaryl inhibitors for resistant tumorsSrc/ABL hybrids

Structural Analogies to Adenine and ATP-Competitive Kinase Inhibition Mechanisms

The 4H-pyrazolo[3,4-d]pyrimidin-4-one core exhibits profound structural mimicry of the adenine moiety of ATP, enabling competitive inhibition at kinase catalytic sites. This bioisosterism operates through three key mechanisms:

  • Hinge Region Recognition: The pyrimidinone component (N1-C2-N3) replicates the hydrogen-bonding pattern of adenine's N1-C2-N3 system. Crystallographic studies confirm that the endocyclic nitrogen (N2) and the carbonyl oxygen form bidentate hydrogen bonds with kinase hinge residues, typically with backbone NH and C=O groups of a conserved glutamate or methionine residue [1] [9]. In the 1,6-diphenyl derivative, the conserved interactions are maintained while the phenyl groups extend into adjacent hydrophobic pockets.

  • Three-Dimensional Congruence: Molecular overlay analyses demonstrate near-perfect spatial alignment between the bicyclic frameworks of ATP and the pyrazolopyrimidinone core. The scaffold's bond lengths (e.g., C5-C6: 1.40 Å vs adenine's 1.42 Å) and angles (pyrimidine ring: 120° vs purine 117-123°) show minimal deviation from natural adenine geometry, allowing seamless integration into the ATP binding cleft without inducing protein strain [3].

  • Electrostatic Complementarity: The electron-deficient character of the pyrimidinone ring mimics the electrostatic surface potential of adenine, particularly in the regions surrounding N1 and N3 nitrogen atoms. Quantum mechanical calculations reveal similar molecular electrostatic potential (MEP) maps, with negative potentials localized around nitrogens and positive potentials over carbon-hydrogen regions, facilitating optimal interactions with kinase binding pockets [9].

The 1,6-diphenyl substitution strategically extends this molecular mimicry. The N1-phenyl group occupies the ribose-binding region (hydrophobic pocket I), while the C6-phenyl substituent projects toward the gatekeeper area (hydrophobic pocket II), enhancing binding affinity beyond what the core scaffold alone can achieve.

Table 3: Comparative Analysis of Adenine vs. 1,6-Diphenyl-pyrazolo[3,4-d]pyrimidinone Binding Interactions

Interaction FeatureATP (Adenine)1,6-Diphenyl DerivativeFunctional Consequence
H-bond donor atoms2 (N6, N7)1 (N-H at position 5)Requires substituents for full mimicry
H-bond acceptor atoms3 (N1, N3, N7)3 (N2, O, N3)Excellent match
Hydrophobic surface area88 Ų172 Ų (core + phenyls)Enhanced van der Waals contacts
PlanarityNear-perfect planarTwist-dependent (C6-phenyl <15° torsion)Accommodates kinase-specific conformations
Binding energy contribution-7.2 kcal/mol (adenine alone)-10.8 to -12.4 kcal/mol (scaffold + optimized phenyls)~50% affinity enhancement

Rationale for 1,6-Diphenyl Substitution in Enhancing Target Binding Affinity

The strategic incorporation of phenyl groups at N1 and C6 positions transforms the core scaffold into a high-affinity kinase binder through steric, electronic, and conformational optimization:

  • N1-Phenyl Optimization: The N1-phenyl group occupies the ribose-binding pocket, a region characterized by moderate hydrophobicity and significant steric tolerance. Structure-activity relationship (SAR) studies demonstrate that ortho-substituted phenyl rings enhance potency against Src family kinases by 3-10 fold compared to unsubstituted analogs. Specifically, 2,6-dichloro and 2-chloro-6-methyl substitutions induce a 15-25° dihedral angle relative to the pyrazolo ring, perfectly matching the pocket's topology. This twisted conformation avoids steric clashes while enabling favorable edge-to-face interactions with conserved phenylalanine residues (e.g., Phe523 in c-Src) [3]. Electronic effects further modulate affinity: electron-withdrawing substituents (Cl, CF₃) at the meta position lower the phenyl ring's electron density, strengthening cation-π interactions with nearby lysine residues (e.g., Lys295 in EGFR) [9].

  • C6-Phenyl Vectorization: The C6 position projects toward the gatekeeper region and hydrophobic back pocket, areas critical for inhibitor selectivity. Molecular dynamics simulations reveal that 3-substituted phenyl groups adopt a perpendicular orientation relative to the core scaffold, effectively filling a 290-320 ų hydrophobic cavity. Meta-trifluoromethyl and meta-chloro substituents improve hydrophobic contact surface area by 30-40% compared to unsubstituted C6-phenyl derivatives. Particularly in ABL and Src kinases, these substituents form halogen bonds with backbone carbonyls (e.g., Thr315 in ABL), contributing 1.5-2.0 kcal/mol to binding free energy [3].

  • Synergistic Effects: The 1,6-diphenyl arrangement creates cooperative binding effects not achievable with monosubstituted analogs. Biochemical assays demonstrate 50-100 fold potency enhancements for diphenyl derivatives versus monophenyl counterparts against EGFR, Src, and ABL kinases. This synergy arises from: (1) preorganization of the core scaffold into a bioactive conformation (reducing desolvation penalty), (2) complementary occupation of adjacent hydrophobic zones, and (3) restriction of rotational freedom that minimizes entropic costs upon binding. Resistance mitigation represents another advantage: molecular modeling suggests the 1,6-diphenyl architecture maintains contacts with "gatekeeper" mutants (e.g., T315I) through adaptive phenyl repositioning, preserving key hydrophobic interactions lost with smaller inhibitors [3] [9].

Table 4: Structure-Activity Relationship of 1,6-Diphenyl Substituents on Kinase Inhibition (IC₅₀, nM)

N1-SubstituentC6-Substituentc-SrcAbl (WT)Abl (T315I)EGFR (WT)Selectivity Index (Src/EGFR)
PhenylH420380>10,0008502.0
2-Cl-PhenylH951208,2003103.3
PhenylPh18221,450683.8
2-Cl-Phenyl3-CF₃-Ph1.21.8892520.8
2,6-diCl-Phenyl3-Cl-Ph0.91.2751820.0

The structural evolution of pyrazolo[3,4-d]pyrimidinone derivatives underscores their significance in targeted cancer therapy. The strategic 1,6-diphenyl substitution paradigm merges historical insights with contemporary structure-based design principles, positioning this chemotype as a versatile platform for addressing persistent challenges in kinase inhibition, including selectivity optimization and resistance mutation management.

Properties

CAS Number

130925-67-6

Product Name

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-

IUPAC Name

1,6-diphenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C17H12N4O

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C17H12N4O/c22-17-14-11-18-21(13-9-5-2-6-10-13)16(14)19-15(20-17)12-7-3-1-4-8-12/h1-11H,(H,19,20,22)

InChI Key

SNOKEAVUQRYZMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.